[2-(2-Methoxyphenyl)ethoxy]acetic acid
Description
[2-(2-Methoxyphenyl)ethoxy]acetic acid is a carboxylic acid derivative featuring a methoxyphenyl-ethoxy side chain. Its structure comprises a phenyl ring substituted with a methoxy group at the ortho position, linked via an ethoxy spacer to an acetic acid moiety. The methoxyphenyl group contributes to lipophilicity, while the ethoxy spacer and carboxylic acid group enhance solubility and reactivity, making it suitable for conjugation or coordination chemistry .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C11H14O4/c1-14-10-5-3-2-4-9(10)6-7-15-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
InChI Key |
VNPHOVFHLQEEAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCOCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
2-(2-Methoxyethoxy)acetic Acid Structure: Lacks the aromatic phenyl ring; methoxy group directly attached to the ethoxy chain. Properties: Lower molecular weight (134.13 g/mol) and higher water solubility due to reduced aromaticity . Applications: Used in nanoparticle stabilization (e.g., as a ligand for oxide nanoparticles) .
2-(2-Methoxyphenyl)propanoic Acid Structure: Propanoic acid backbone instead of acetic acid. Properties: Increased steric bulk and altered pKa (~4.5 vs. ~2.8 for acetic acid derivatives), influencing ionization and bioavailability .
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid Structure: Features a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group on the ethoxy chain. Properties: Enhanced solubility in organic solvents; used in peptide nucleic acid (PNA) synthesis for introducing hydrophilic spacers .
Extended Ether Chains
2-(2-(2-Chloroethoxy)ethoxy)acetic Acid (L4a)
- Structure : Chlorine substituent on the terminal ethoxy group.
- Properties : Electrophilic chloro group enables nucleophilic substitution, making it a linker in heterobifunctional molecules .
2-[2-(4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid
- Structure : Incorporates a piperazinyl group and chlorophenyl-benzyl substituent.
- Properties : Targets neurological receptors; pseudopolymorphic forms (e.g., dihydrochloride salts) improve crystallinity for pharmaceutical formulations .
Physicochemical Properties
Functional Differences
- Bioactivity: Chromen/coumarin hybrids (e.g., 2-(2-((3-(4-fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid) exhibit anti-cholestasis activity due to nitric oxide donor properties . this compound lacks direct bioactivity data but is structurally poised for prodrug development via esterification .
- Solubility and Stability: PEG-like derivatives (e.g., {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid) outperform this compound in aqueous solubility due to ether chain flexibility . Methoxyphenyl-containing analogues show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .
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